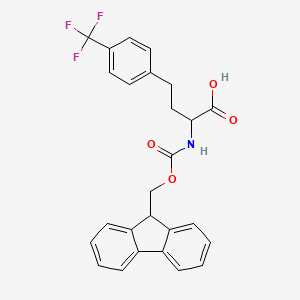

Fmoc-4-trifluoromethyl-L-homophenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethyl-phenyl)-butyric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a trifluoromethyl-phenyl group, known for its electron-withdrawing properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethyl-phenyl)-butyric acid typically involves multiple steps:

Fmoc Protection: The initial step involves the protection of the amine group with the Fmoc group. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base such as triethylamine.

Formation of the Butyric Acid Backbone: The next step involves the formation of the butyric acid backbone. This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds.

Introduction of the Trifluoromethyl-Phenyl Group: The trifluoromethyl-phenyl group is introduced through a substitution reaction, often using trifluoromethylbenzene as a starting material.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, particularly for the Fmoc protection step. Additionally, industrial methods may employ more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

Reduction: Reduction reactions can target the carbonyl groups within the molecule.

Substitution: The trifluoromethyl-phenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve strong bases or nucleophiles, depending on the specific reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-4-trifluoromethyl-L-homophenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its unique trifluoromethyl group enhances the electronic properties of peptides, potentially leading to improved stability and bioactivity. The Fmoc (fluorenylmethoxycarbonyl) group protects the amino functionality during synthesis, allowing for precise control over the assembly of complex peptide structures.

Medicinal Chemistry

The compound plays a crucial role in the design and development of novel pharmaceuticals. Its trifluoromethyl moiety increases lipophilicity, which can enhance membrane permeability and bioavailability. This characteristic is particularly valuable in creating enzyme inhibitors and receptor modulators that exhibit enhanced pharmacological effects.

Biological Studies

This compound serves as a tool for investigating protein-protein interactions and enzyme mechanisms. Its incorporation into peptides allows researchers to study how modifications affect biological activity, providing insights into therapeutic applications.

Industrial Applications

In addition to academic research, this compound is also employed in the production of specialty chemicals and materials, leveraging its unique properties for various industrial processes.

Recent studies have highlighted the structure-activity relationships (SAR) of fluorinated compounds similar to this compound. For instance:

- Anti-Cancer Activity : Analogues have demonstrated significant anti-cancer activities, with some exhibiting IC50 values below 1 nM against pancreatic cancer cells. This suggests that specific modifications on the phenylalanine structure can lead to enhanced biological activity.

- In Vivo Studies : Formulations containing this compound are being developed to assess pharmacokinetic properties and therapeutic potential. Initial studies indicate stability in mouse plasma and reduced toxicity compared to other fluorinated compounds.

Wirkmechanismus

The mechanism of action of ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethyl-phenyl)-butyric acid involves its interaction with specific molecular targets. The Fmoc group can interact with amine groups in peptides, facilitating their selective protection and deprotection. The trifluoromethyl-phenyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-phenyl-butyric acid: Lacks the trifluoromethyl group, resulting in different electronic properties.

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methyl-phenyl)-butyric acid: Contains a methyl group instead of a trifluoromethyl group, affecting its hydrophobic interactions.

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-chloro-phenyl)-butyric acid: Features a chloro group, which has different reactivity compared to the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethyl-phenyl)-butyric acid imparts unique electronic and steric properties, making it distinct from similar compounds. This group enhances the compound’s metabolic stability and hydrophobic interactions, which can be advantageous in various applications.

Biologische Aktivität

Fmoc-4-trifluoromethyl-L-homophenylalanine is a synthetic amino acid derivative notable for its incorporation of a trifluoromethyl group, enhancing its lipophilicity and biological activity. This compound is primarily used in peptide synthesis and has gained attention in medicinal chemistry due to its unique properties. This article reviews the biological activities associated with this compound, supported by relevant studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16F3N1O2, with a molecular weight of approximately 369.31 g/mol. The trifluoromethyl group at the para position of the phenyl ring significantly influences its physicochemical properties, enhancing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Protection of the amino group using the Fmoc (fluorenylmethoxycarbonyl) group.

- Introduction of the trifluoromethyl group via electrophilic aromatic substitution or cross-coupling techniques.

- Purification through chromatography to obtain high-purity product suitable for biological studies.

Peptide Synthesis and Drug Development

This compound serves as a critical building block in synthesizing peptides with enhanced biological properties. Its incorporation into peptides can modify binding affinities and specificities to various biological targets, including receptors and enzymes .

Case Studies and Research Findings

- Cytotoxicity Studies : Research has demonstrated that peptides incorporating fluorinated amino acids, such as this compound, exhibit altered cytotoxic profiles against cancer cell lines. For instance, studies indicated that these peptides could enhance cytotoxicity compared to non-fluorinated counterparts .

- Antimicrobial Activity : Some studies have evaluated the antimicrobial properties of compounds derived from this compound. The presence of the trifluoromethyl group was found to improve the antimicrobial activity of synthesized peptides against various bacterial strains .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing therapeutic agents for metabolic disorders .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Feature |

|---|---|---|

| Fmoc-4-chloro-L-homophenylalanine | C17H16ClN1O2 | Contains chlorine instead of trifluoromethyl group |

| Fmoc-2-fluoro-4-(trifluoromethyl)-L-homophenylalanine | C17H16F4N1O2 | Fluorine at ortho position enhances reactivity |

| Boc-D-homophenylalanine | C15H18N2O2 | Different protecting group (Boc), no fluorination |

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3NO4/c27-26(28,29)17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAZRJANUJZPLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.